molecular formula C7H4BrFN2O B3295056 3-Bromo-4-fluoro-6-hydroxyindazole CAS No. 887569-27-9

3-Bromo-4-fluoro-6-hydroxyindazole

Cat. No.: B3295056
CAS No.: 887569-27-9
M. Wt: 231.02 g/mol
InChI Key: HOMMKCUXFILTBH-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-6-hydroxyindazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of bromine, fluorine, and hydroxyl groups in this compound makes it a unique and potentially valuable molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-6-hydroxyindazole typically involves the halogenation of indazole derivatives. One common method includes the bromination of 4-fluoro-6-hydroxyindazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indazole precursors. The process often includes halogenation, hydroxylation, and purification steps to achieve the desired product with high purity. Advanced techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluoro-6-hydroxyindazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-4-fluoro-6-hydroxyindazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-6-hydroxyindazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of halogen atoms and a hydroxyl group may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-fluoro-6-hydroxyindazole is unique due to the combination of bromine, fluorine, and hydroxyl groups on the indazole scaffold. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-bromo-4-fluoro-2H-indazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O/c8-7-6-4(9)1-3(12)2-5(6)10-11-7/h1-2,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMMKCUXFILTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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